molecular formula C19H16ClN3O2 B3037428 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478040-33-4

4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3037428
CAS No.: 478040-33-4
M. Wt: 353.8 g/mol
InChI Key: BJFBYGLMIZPMHT-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and pyridinylmethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests it could interact with biological targets, making it a candidate for pharmaceutical research.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets in biological systems. This interaction can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and chlorophenyl-containing molecules. These compounds often share similar chemical properties and reactivity patterns.

Uniqueness

What sets 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide apart is its unique combination of functional groups, which can confer specific properties and reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-5-3-13(4-6-16)8-18(24)15-9-17(22-12-15)19(25)23-11-14-2-1-7-21-10-14/h1-7,9-10,12,22H,8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBYGLMIZPMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=CN2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143093
Record name 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-33-4
Record name 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478040-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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